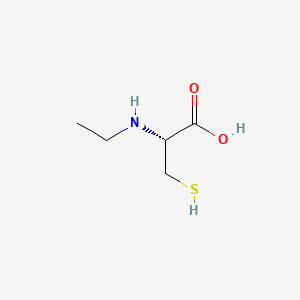
Cysteine, ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cysteine, ethyl- is a derivative of the amino acid cysteine, where the ethyl group is attached to the sulfur atom. This compound is known for its potential therapeutic applications and its role in various biochemical processes. It is often studied for its antioxidant properties and its ability to modulate cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cysteine, ethyl- typically involves the esterification of cysteine. One common method is the reaction of cysteine with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds under reflux conditions, leading to the formation of cysteine ethyl ester .
Industrial Production Methods
Industrial production of cysteine, ethyl- often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization and distillation are employed to obtain high-purity cysteine, ethyl- .
Chemical Reactions Analysis
Types of Reactions
Cysteine, ethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to cysteine.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Cysteine.
Substitution: Various substituted cysteine derivatives.
Scientific Research Applications
Cysteine, ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Studied for its role in cellular redox regulation and signaling.
Medicine: Investigated for its potential to mitigate oxidative stress and its therapeutic effects in conditions such as neurodegenerative diseases.
Industry: Used in the formulation of pharmaceuticals and as an additive in cosmetic products .
Mechanism of Action
Cysteine, ethyl- exerts its effects primarily through its antioxidant properties. It can donate electrons to neutralize reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, it can modulate various signaling pathways involved in cellular stress responses and inflammation .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-L-cysteine: A derivative of cysteine with an acetyl group attached to the amino group.
L-cysteine: The natural form of cysteine without any modifications.
s-Ethyl cysteine: Another derivative with an ethyl group attached to the sulfur atom
Uniqueness
Cysteine, ethyl- is unique due to its specific esterification, which enhances its lipophilicity and cellular uptake compared to other cysteine derivatives. This makes it particularly useful in applications where enhanced bioavailability is desired .
Properties
CAS No. |
1320-75-8 |
|---|---|
Molecular Formula |
C5H11NO2S |
Molecular Weight |
149.21 g/mol |
IUPAC Name |
(2R)-2-(ethylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-2-6-4(3-9)5(7)8/h4,6,9H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 |
InChI Key |
SMLNREUXXJESLR-BYPYZUCNSA-N |
Isomeric SMILES |
CCN[C@@H](CS)C(=O)O |
Canonical SMILES |
CCNC(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14747104.png)
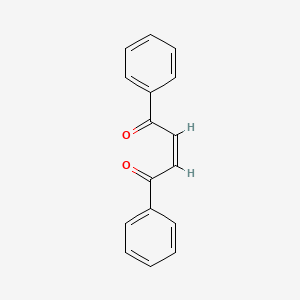
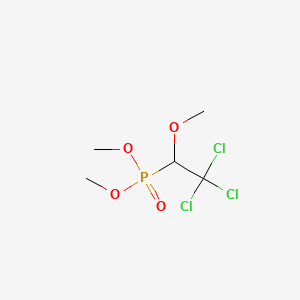
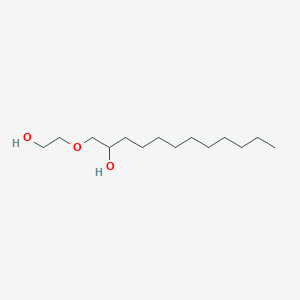

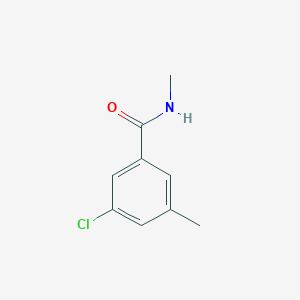
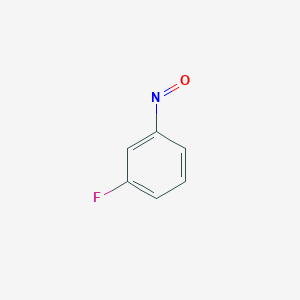
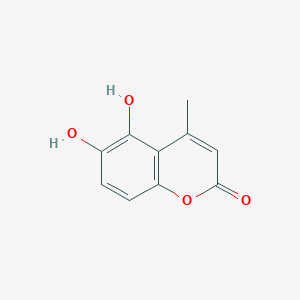
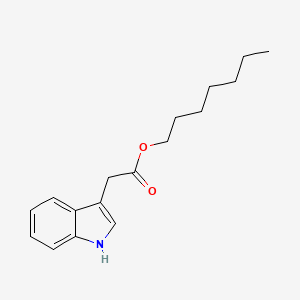
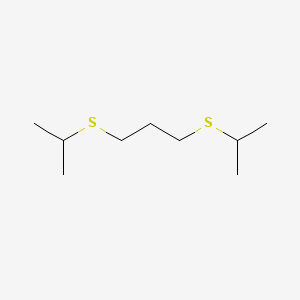
![Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one](/img/structure/B14747179.png)
![4-Hydroxy-N,N-dimethyl-1-tosyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14747183.png)
![6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)-3-pyridazinecarboxamide](/img/structure/B14747185.png)
![propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14747190.png)
